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molecular formula C14H19BrF2O B8573150 5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene CAS No. 679436-57-8

5-Bromo-1,3-difluoro-2-[(octan-2-yl)oxy]benzene

Cat. No. B8573150
M. Wt: 321.20 g/mol
InChI Key: FWJBXJQTDBYSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790929B2

Procedure details

12.0 g of 4-bromo-2,6-difluorophenol, 10.0 ml of (S)-(+)-2-octanol and 16.5 g of triphenylphosphine were dissolved in 300 ml of tetrahydrofuran at about 20° C. with stirring under a nitrogen atmosphere. 12.5 ml of anhydrous (max. 0.0075% of H2O) diisopropyl azodicarboxylate were subsequently added dropwise. The reaction proceeds exothermically. The rate of addition was selected in such a way that the temperature of the mixture did not exceed 45° C. The reaction solution was subsequently stirred for 2 h, and the solvent was then removed in a rotary evaporator. The crude product was purified in a mixture of chlorobutane and heptane in the ratio 1:1 over 2 l of silica gel, giving 14.5 g of 3,5-difluoro-4-(1-methylheptyloxy)bromobenzene as a clear liquid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.[CH3:11][C@H:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[F:10][C:4]1[CH:3]=[C:2]([Br:1])[CH:7]=[C:6]([F:8])[C:5]=1[O:9][CH:12]([CH3:11])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)O)F
Name
Quantity
10 mL
Type
reactant
Smiles
C[C@@H](CCCCCC)O
Name
Quantity
16.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
did not exceed 45° C
STIRRING
Type
STIRRING
Details
The reaction solution was subsequently stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was then removed in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude product was purified in a mixture of chlorobutane and heptane in the ratio 1:1 over 2 l of silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1OC(CCCCCC)C)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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